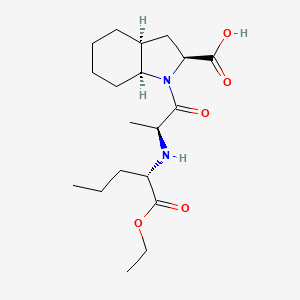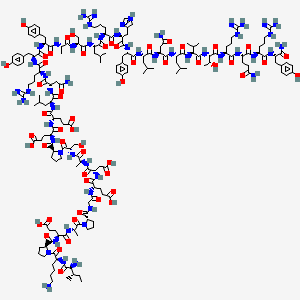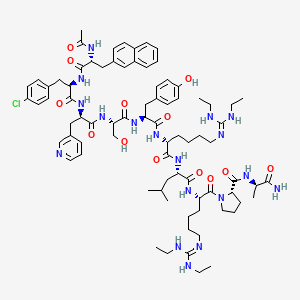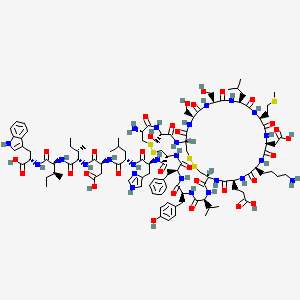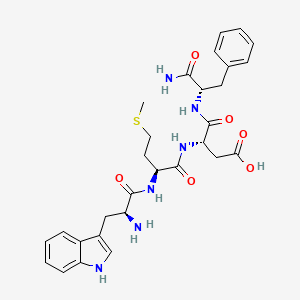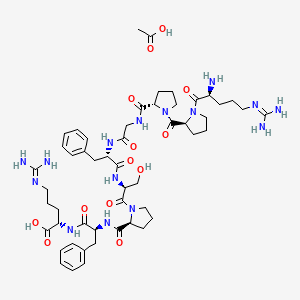
1229236-78-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 1229236-78-5, also known as C 21, is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). It has a molecular formula of C90H161ClN36O24 and a molecular weight of 2166.94. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Wirkmechanismus
Mode of Action
C 21 interacts with PRMT1 and inhibits its activity. It exhibits five-fold selectivity for PRMT1 over PRMT6 and >250-fold selectivity over PRMT3 and CARM1 . The inhibition of PRMT1 by C 21 can alter the properties of its substrates, affecting various cellular functions .
Biochemical Pathways
PRMT1 regulates several biological processes like chromatin dynamics, transcription, RNA processing, and signal transduction . Inhibition of PRMT1 by C 21 can affect these processes. For instance, PRMT1 inhibition has been shown to activate the interferon pathway, which can potentiate antitumor immunity .
Pharmacokinetics
The technical data provided for C 21 indicates that it is soluble to 2 mg/ml in water . .
Result of Action
Inhibition of PRMT1 by C 21 has been associated with various molecular and cellular effects. For example, PRMT1 inhibition has been shown to restrain the growth of refractory melanoma and increase intratumoral CD8+ T cells in vivo . It also affects the development of enteroendocrine cells, most likely via inhibition of Neurogenin 3-mediated commitment to the EEC lineage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound 1229236-78-5 involves the use of peptide synthesis techniques. The compound is a peptide-based inhibitor with a specific sequence and modifications. The synthesis typically involves the stepwise addition of amino acids to form the desired peptide chain, followed by specific modifications to achieve the final structure.
Industrial Production Methods: Industrial production of compound this compound is carried out using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process involves the use of automated peptide synthesizers, which facilitate the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound 1229236-78-5 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state and the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of halogenated derivatives, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Compound 1229236-78-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PRMT1 in various biochemical processes.
Biology: The compound is used to investigate the biological functions of PRMT1 and its involvement in cellular processes such as gene expression and signal transduction.
Medicine: Research on compound this compound explores its potential therapeutic applications, particularly in the treatment of diseases associated with dysregulated PRMT1 activity, such as cancer and cardiovascular diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes
Vergleich Mit ähnlichen Verbindungen
C 21: Another selective PRMT1 inhibitor with similar properties.
PRMT6 Inhibitors: Compounds that selectively inhibit PRMT6, another member of the protein arginine methyltransferase family.
CARM1 Inhibitors: Compounds that inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is involved in gene regulation
Uniqueness: Compound 1229236-78-5 is unique due to its high selectivity for PRMT1 over other protein arginine methyltransferases. It exhibits five-fold selectivity for PRMT1 over PRMT6 and more than 250-fold selectivity over PRMT3 and CARM1. This high selectivity makes it a valuable tool for studying the specific functions of PRMT1 without affecting other related enzymes .
Eigenschaften
CAS-Nummer |
1229236-78-5 |
|---|---|
Molekularformel |
C90H161ClN36O24 |
Molekulargewicht |
2166.94 |
InChI |
InChI=1S/C90H161ClN36O24/c1-50(2)36-63(121-74(137)47-111-79(141)57(22-9-14-30-94)117-70(133)43-107-68(131)41-109-77(139)55(20-7-12-28-92)118-71(134)44-110-80(142)58(25-17-33-103-66(97)38-91)120-73(136)46-113-82(144)65(48-128)116-53(6)129)81(143)112-45-72(135)119-56(21-8-13-29-93)78(140)108-40-67(130)106-42-69(132)115-52(5)76(138)122-59(23-10-15-31-95)83(145)124-62(27-19-35-105-90(100)101)85(147)126-64(37-54-39-102-49-114-54)87(149)125-61(26-18-34-104-89(98)99)84(146)123-60(24-11-16-32-96)86(148)127-75(51(3)4)88(150)151/h39,49-52,55-65,75,128H,7-38,40-48,92-96H2,1-6H3,(H2,97,103)(H,102,114)(H,106,130)(H,107,131)(H,108,140)(H,109,139)(H,110,142)(H,111,141)(H,112,143)(H,113,144)(H,115,132)(H,116,129)(H,117,133)(H,118,134)(H,119,135)(H,120,136)(H,121,137)(H,122,138)(H,123,146)(H,124,145)(H,125,149)(H,126,147)(H,127,148)(H,150,151)(H4,98,99,104)(H4,100,101,105)/t52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-/m0/s1 |
InChI-Schlüssel |
OANJWIVLLOAGEG-CQSMXCMYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)CCl)NC(=O)CNC(=O)[C@H](CO)NC(=O)C |
Aussehen |
White lyophilised solid |
Reinheit |
>98% |
Sequenz |
SGXGKGGKGLGKGGAKRHRKV(Modifications: Ser-1 = N-terminal Ac, X = N5-(2-Chloro-1-iminoethyl)]-Orn) |
Löslichkeit |
Soluble in water |
Lagerung |
-20°C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


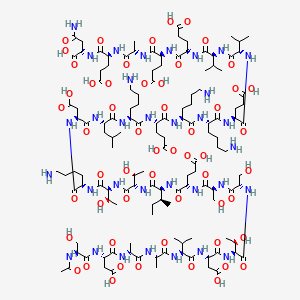
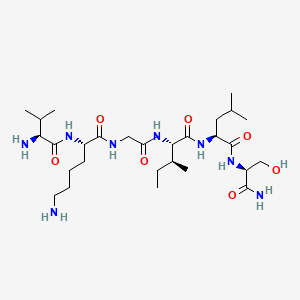
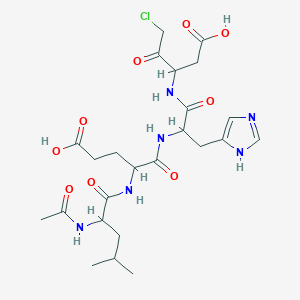
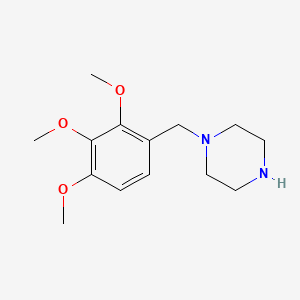
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)
